(5-Chloro-2,3-dihydro-1H-inden-2-yl)methanamine
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Overview
Description
(5-Chloro-2,3-dihydro-1H-inden-2-yl)methanamine is a chemical compound that belongs to the class of indane derivatives It is characterized by the presence of a chloro substituent at the 5-position of the indane ring and an amine group attached to the methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2,3-dihydro-1H-inden-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropionyl chloride and chlorobenzene.
Reaction with Aluminium Chloride: These starting materials are reacted in the presence of aluminium chloride to form 5-chloro-2,3-dihydro-1H-inden-1-one.
Reduction: The ketone group in 5-chloro-2,3-dihydro-1H-inden-1-one is then reduced to form the corresponding alcohol.
Amination: Finally, the alcohol is converted to the amine using appropriate reagents and conditions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2,3-dihydro-1H-inden-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide or sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted indane derivatives.
Scientific Research Applications
(5-Chloro-2,3-dihydro-1H-inden-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with unique properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of indane derivatives with biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-2,3-dihydro-1H-inden-2-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chloro substituent can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine: Similar structure but with the amine group at a different position.
2,3-Dihydro-1H-inden-2-yl)methanamine: Lacks the chloro substituent.
(5-Bromo-2,3-dihydro-1H-inden-2-yl)methanamine: Contains a bromo substituent instead of chloro.
Uniqueness
(5-Chloro-2,3-dihydro-1H-inden-2-yl)methanamine is unique due to the presence of both the chloro substituent and the amine group, which confer specific chemical and biological properties. This combination allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H12ClN |
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Molecular Weight |
181.66 g/mol |
IUPAC Name |
(5-chloro-2,3-dihydro-1H-inden-2-yl)methanamine |
InChI |
InChI=1S/C10H12ClN/c11-10-2-1-8-3-7(6-12)4-9(8)5-10/h1-2,5,7H,3-4,6,12H2 |
InChI Key |
AVYPDGWTHSMXQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Cl)CN |
Origin of Product |
United States |
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